
3,3'-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is a complex organic compound that features a unique structure combining pyrrole and indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) typically involves the construction of the pyrrole and indole rings followed by their subsequent coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst to form the indole ring . The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Applications De Recherche Scientifique
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mécanisme D'action
The mechanism of action of 3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound’s indole and pyrrole rings can interact with various enzymes and receptors, potentially inhibiting or activating biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
3-Methyl-1H-pyrrole: A simpler pyrrole derivative used in various organic syntheses.
Uniqueness
3,3’-(1-Methyl-1H-pyrrole-2,5-diyl)bis(5-methyl-1H-indole) is unique due to its combined pyrrole and indole structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
454180-94-0 |
|---|---|
Formule moléculaire |
C23H21N3 |
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
5-methyl-3-[1-methyl-5-(5-methyl-1H-indol-3-yl)pyrrol-2-yl]-1H-indole |
InChI |
InChI=1S/C23H21N3/c1-14-4-6-20-16(10-14)18(12-24-20)22-8-9-23(26(22)3)19-13-25-21-7-5-15(2)11-17(19)21/h4-13,24-25H,1-3H3 |
Clé InChI |
BNPUQQSAIRXVDY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2C3=CC=C(N3C)C4=CNC5=C4C=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B12587716.png)
![4-[(2-Hydroxyethoxy)carbonyl]benzene-1,2-dicarboxylate](/img/structure/B12587718.png)
![Methanesulfonic acid--3-[(triphenylmethyl)sulfanyl]propan-1-ol (1/1)](/img/structure/B12587719.png)
![4-Chloro-3-{(E)-[(pyrimidin-4-yl)imino]methyl}-2H-1-benzopyran-2-one](/img/structure/B12587728.png)
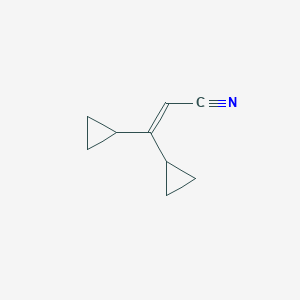
![6-[(2-fluorophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12587740.png)
![N-[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]formamide](/img/structure/B12587741.png)
![Propyl 2-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B12587742.png)
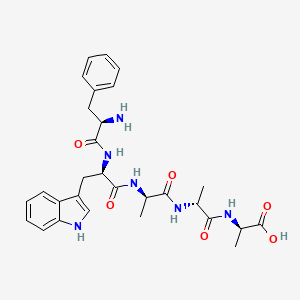
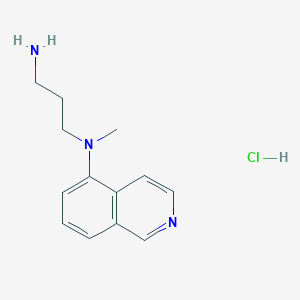
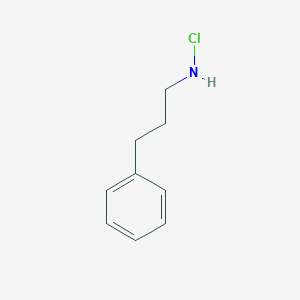
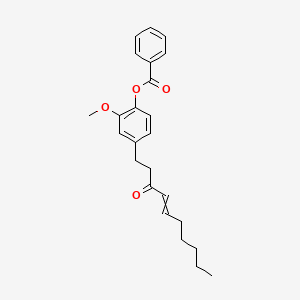
![N-[(2,3-Dichlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12587782.png)
